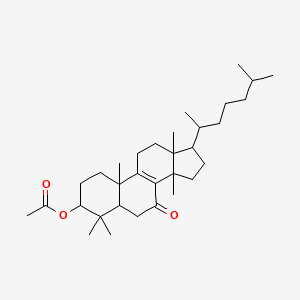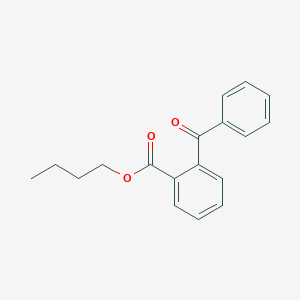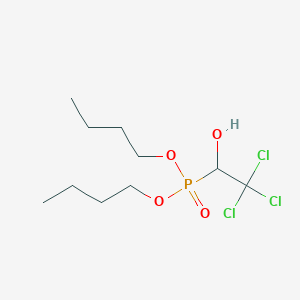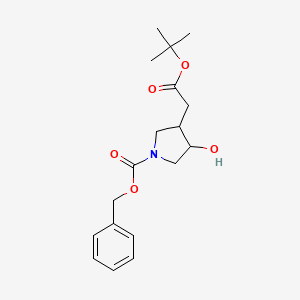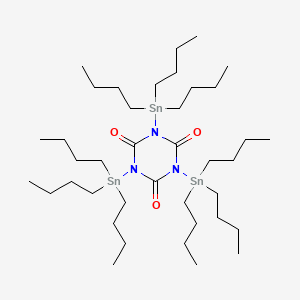
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) is a chemical compound known for its unique structure and properties It consists of a triazine ring substituted with three tributylstannane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) typically involves the reaction of cyanuric chloride with tributyltin hydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the substitution of chlorine atoms with tributylstannane groups.
Industrial Production Methods
Industrial production of (2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributylstannane groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of functionalized triazine derivatives.
Scientific Research Applications
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique properties.
Mechanism of Action
The mechanism of action of (2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) involves its interaction with molecular targets through its tin-containing groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The specific pathways involved depend on the context of its application, such as catalysis or biological activity.
Comparison with Similar Compounds
Similar Compounds
(2,4,6-Trioxo-s-triazinetriyl)tris(trimethylstannane): Similar structure but with trimethylstannane groups instead of tributylstannane.
(2,4,6-Trioxo-s-triazinetriyl)tris(triphenylstannane): Contains triphenylstannane groups, offering different steric and electronic properties.
Uniqueness
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) is unique due to its specific combination of triazine and tributylstannane groups, which confer distinct reactivity and properties
Properties
CAS No. |
752-58-9 |
|---|---|
Molecular Formula |
C39H81N3O3Sn3 |
Molecular Weight |
996.2 g/mol |
IUPAC Name |
1,3,5-tris(tributylstannyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/9C4H9.C3H3N3O3.3Sn/c9*1-3-4-2;7-1-4-2(8)6-3(9)5-1;;;/h9*1,3-4H2,2H3;(H3,4,5,6,7,8,9);;;/q;;;;;;;;;;3*+1/p-3 |
InChI Key |
ZYSMIQUZIKICMV-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)N1C(=O)N(C(=O)N(C1=O)[Sn](CCCC)(CCCC)CCCC)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


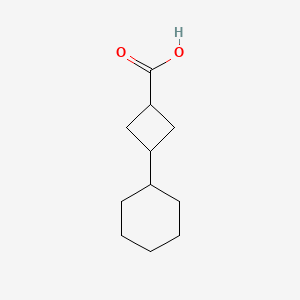
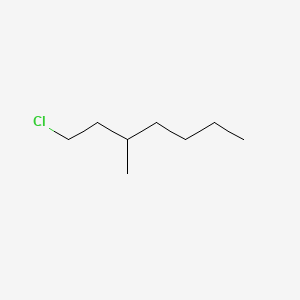

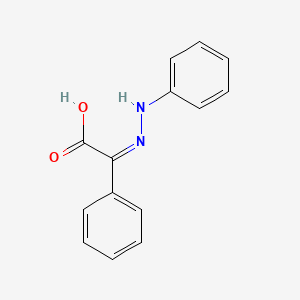
![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)
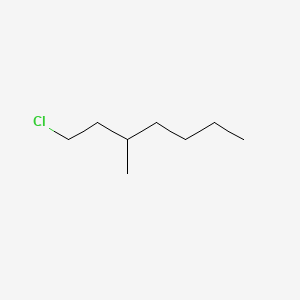
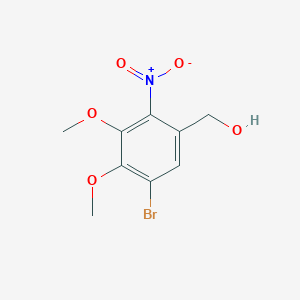
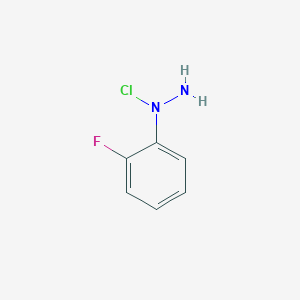
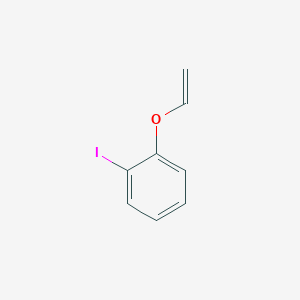
![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)
